4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: A Technical Guide for Researchers
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile: A Technical Guide for Researchers
CAS Number: 23804-59-3
Synonyms: 4-Piperidinecarbonitrile, 4-hydroxy-1-(2-phenylethyl)-; Isonipecotonitrile, 4-hydroxy-1-phenethyl-; 4-Hydroxy-1-(2-phenylethyl)-4-piperidinecarbonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile, a chemical intermediate and known impurity in the synthesis of the potent synthetic opioid, fentanyl. This document details its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, discusses its critical role in the context of fentanyl production, and presents relevant safety and handling information. Furthermore, analytical methodologies for its detection and characterization are reviewed, providing researchers and forensic chemists with essential information for its identification.
Introduction
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile has garnered significant attention within the scientific and regulatory communities due to its direct association with the synthesis of fentanyl and its analogues.[1][2][3] Classified as "Fentanyl Impurity A," its presence in illicitly manufactured fentanyl serves as a key indicator of the synthetic pathway employed.[4] Understanding the properties, synthesis, and detection of this compound is paramount for forensic investigations, monitoring of illicit drug manufacturing, and for researchers involved in the development of opioid receptor ligands. This guide aims to consolidate the available technical information on 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile to serve as a valuable resource for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 23804-59-3 | [5] |
| Molecular Formula | C₁₄H₁₈N₂O | [4] |
| Molecular Weight | 230.31 g/mol | [4] |
| Melting Point | 93 °C | ChemicalBook |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. | General Chemical Principles |
| SMILES | O(C1(CCN(CCC2=CC=CC=C2)CC1)C#N) | [4] |
| InChIKey | XIUVZQCJSZGEJF-UHFFFAOYSA-N | [4] |
Synthesis and Role in Fentanyl Production
Plausible Synthetic Pathway
The synthesis likely commences from N-phenethyl-4-piperidone (NPP), a known and controlled fentanyl precursor.[1] The key transformation involves the introduction of a hydroxyl and a nitrile group at the 4-position of the piperidine ring. This can be achieved through a cyanohydrin reaction.
Experimental Protocol: Plausible Synthesis of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile
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Reaction Setup: In a well-ventilated fume hood, a solution of N-phenethyl-4-piperidone (NPP) is prepared in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or tetrahydrofuran.
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Cyanide Addition: A solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is slowly added to the NPP solution.
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Acidification: The reaction mixture is then carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to generate hydrocyanic acid (HCN) in situ, which then reacts with the ketone. The pH should be maintained in a slightly acidic range to facilitate the reaction while minimizing the release of toxic HCN gas.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
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Work-up and Isolation: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile can be purified by recrystallization from a suitable solvent or by column chromatography.
Role as a Fentanyl Precursor and Impurity
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a critical intermediate in certain synthetic routes to fentanyl. The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to the corresponding amide, a key structural feature of fentanyl. Alternatively, the hydroxyl group can be eliminated or substituted.
Its presence as an impurity in final fentanyl products provides valuable forensic intelligence, suggesting the use of specific synthetic methods and starting materials. The international control of fentanyl precursors like NPP and 4-anilino-N-phenethylpiperidine (ANPP) has led to modifications in illicit synthesis routes, potentially increasing the prevalence of such impurities.[1][3]
Safety and Hazard Information
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is classified as a hazardous substance. The Safety Data Sheet for "Fentanyl impurity A" provides the following hazard information:
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Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[4]
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Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
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Sensitization: May cause an allergic skin reaction.[4]
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Specific Target Organ Toxicity: May cause drowsiness or dizziness.[4]
Precautionary Measures:
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Handling: Should only be handled by trained personnel in a well-ventilated laboratory fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]
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Storage: Store locked up in a well-ventilated place. Keep the container tightly sealed.[4]
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]
Analytical Methods for Detection
The detection and quantification of 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile are crucial for forensic analysis of seized drug samples and for monitoring potential diversion. Several analytical techniques can be employed for its identification.
Experimental Protocol: Analytical Detection by GC-MS
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Sample Preparation: A small amount of the suspected material is dissolved in a suitable organic solvent (e.g., methanol or acetonitrile). The solution may be filtered to remove any particulate matter.
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Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis.
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
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Injection: Split or splitless injection depending on the sample concentration.
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Temperature Program: An appropriate temperature gradient is used to separate the components of the sample, starting at a lower temperature and ramping up to a higher temperature.
-
-
MS Conditions:
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Ionization: Electron Ionization (EI) at 70 eV.
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Mass Range: A scan range of m/z 40-500 is typically sufficient.
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-
Data Analysis: The retention time of the peak corresponding to 4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is determined. The mass spectrum of this peak is then compared to a reference spectrum for confirmation. Characteristic fragment ions would be expected from the piperidine ring, the phenethyl group, and the loss of the hydroxyl and nitrile groups.
Other Relevant Analytical Techniques:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of complex mixtures and for compounds that are not amenable to GC analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unequivocal identification.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for the identification of functional groups present in the molecule.
Conclusion
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is a compound of significant interest due to its role as an intermediate and impurity in the synthesis of fentanyl. Its identification in seized materials provides crucial information for law enforcement and forensic chemists. Researchers working with this compound must adhere to strict safety protocols due to its high toxicity. The analytical methods outlined in this guide provide a framework for its accurate detection and characterization. A thorough understanding of the chemistry and toxicology of such precursor and impurity compounds is essential in the ongoing efforts to address the opioid crisis.
References
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UNODC. (2022, April). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. United Nations Office on Drugs and Crime. [Link]
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British Pharmacopoeia. (2019, March 22). Safety data sheet: Fentanyl impurity A. [Link]
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U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]
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GSRS. 4-HYDROXY-1-PHENETHYLPIPERIDINE-4-CARBONITRILE. Global Substance Registration System. [Link]
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Federal Register. (2010, June 29). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. [Link]
-
Valiveti, S., et al. (2022). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Molecules. [Link]
-
EUR-Lex. (2023, February 1). Commission Delegated Regulation (EU) 2023/196. [Link]
Sources
- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 2. oas.org [oas.org]
- 3. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-hydroxy-1-phenethylpiperidine-4-carbonitrile | 23804-59-3 [chemicalbook.com]
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